[(1R,2R)-2-butylcyclopropyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1R,2R)-2-butylcyclopropyl]boronic acid is an organoboron compound that has garnered interest due to its unique structural properties and potential applications in various fields of chemistry and biology. This compound features a cyclopropyl ring substituted with a butyl group and a boronic acid functional group, making it a versatile reagent in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R)-2-butylcyclopropyl]boronic acid typically involves the cyclopropanation of an appropriate alkene followed by borylation. One common method is the hydroboration of a cyclopropyl alkene with a borane reagent, such as borane-tetrahydrofuran complex, under controlled conditions. The reaction is usually carried out at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
[(1R,2R)-2-butylcyclopropyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include boronic esters, borates, and various substituted cyclopropyl derivatives .
Wissenschaftliche Forschungsanwendungen
[(1R,2R)-2-butylcyclopropyl]boronic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of [(1R,2R)-2-butylcyclopropyl]boronic acid involves the formation of covalent bonds with target molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond . In biological systems, the boronic acid group can form reversible covalent bonds with diols, influencing enzyme activity and carbohydrate recognition .
Vergleich Mit ähnlichen Verbindungen
[(1R,2R)-2-butylcyclopropyl]boronic acid can be compared with other boronic acids and boron-containing compounds:
Phenylboronic acid: Commonly used in Suzuki-Miyaura coupling but lacks the cyclopropyl ring structure.
Cyclopropylboronic acid: Similar structure but without the butyl substitution, leading to different reactivity and applications.
Borinic acids: Contain two C-B bonds and exhibit different reactivity compared to boronic acids.
The uniqueness of this compound lies in its combination of a cyclopropyl ring and a butyl group, providing distinct steric and electronic properties that influence its reactivity and applications.
Eigenschaften
CAS-Nummer |
284493-44-3 |
---|---|
Molekularformel |
C7H15BO2 |
Molekulargewicht |
142.01 g/mol |
IUPAC-Name |
[(1R,2R)-2-butylcyclopropyl]boronic acid |
InChI |
InChI=1S/C7H15BO2/c1-2-3-4-6-5-7(6)8(9)10/h6-7,9-10H,2-5H2,1H3/t6-,7-/m1/s1 |
InChI-Schlüssel |
JGKUHIAOLUTHAW-RNFRBKRXSA-N |
Isomerische SMILES |
B([C@@H]1C[C@H]1CCCC)(O)O |
Kanonische SMILES |
B(C1CC1CCCC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.